molecular formula C23H24ClN3O3 B2591169 5-[1-(4-Butoxybenzoyl)pyrrolidin-2-yl]-3-(2-chlorophenyl)-1,2,4-oxadiazole CAS No. 1798633-58-5

5-[1-(4-Butoxybenzoyl)pyrrolidin-2-yl]-3-(2-chlorophenyl)-1,2,4-oxadiazole

Cat. No.: B2591169
CAS No.: 1798633-58-5
M. Wt: 425.91
InChI Key: NLPHZILPMDWFRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-[1-(4-Butoxybenzoyl)pyrrolidin-2-yl]-3-(2-chlorophenyl)-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a butoxybenzoyl group, a chlorophenyl group, and an oxadiazole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives are often synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using quantum chemical methods . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The pyrrolidine ring is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters .

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring is one such scaffold, and there is ongoing research into the design of new pyrrolidine compounds with different biological profiles .

Properties

IUPAC Name

(4-butoxyphenyl)-[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O3/c1-2-3-15-29-17-12-10-16(11-13-17)23(28)27-14-6-9-20(27)22-25-21(26-30-22)18-7-4-5-8-19(18)24/h4-5,7-8,10-13,20H,2-3,6,9,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPHZILPMDWFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CCCC2C3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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